1alpha,25-Dihydroxy Vitamin D2

VDR Binding Transactivation Gene Regulation

1alpha,25-Dihydroxyvitamin D2 (1α,25(OH)2D2, also known as Ercalcitriol) is a synthetically produced, hormonally active form of vitamin D2. It is a hydroxycalciol derivative that functions as a potent agonist of the vitamin D receptor (VDR).

Molecular Formula C28H44O3
Molecular Weight 428.6 g/mol
Cat. No. B11935489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1alpha,25-Dihydroxy Vitamin D2
Molecular FormulaC28H44O3
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11?,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1
InChIKeyZGLHBRQAEXKACO-ONOYJFJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1alpha,25-Dihydroxyvitamin D2 (Ercalcitriol): An Active Vitamin D2 Metabolite for Research on Calcium Homeostasis and Cell Differentiation


1alpha,25-Dihydroxyvitamin D2 (1α,25(OH)2D2, also known as Ercalcitriol) is a synthetically produced, hormonally active form of vitamin D2. It is a hydroxycalciol derivative that functions as a potent agonist of the vitamin D receptor (VDR) . As a key regulator of calcium and phosphate metabolism, it modulates gene expression involved in intestinal calcium absorption, bone mineralization, and parathyroid hormone (PTH) suppression . It is primarily investigated as a research tool for studying vitamin D signaling and as a therapeutic candidate for managing secondary hyperparathyroidism in chronic kidney disease, with a reported lower risk of inducing hypercalcemia compared to the native hormone calcitriol (1α,25(OH)2D3) .

Why 1alpha,25-Dihydroxyvitamin D2 Cannot Be Interchanged with Other Vitamin D Receptor Agonists


Vitamin D receptor (VDR) agonists are not a uniform class; subtle structural variations in the side chain and A-ring profoundly impact their binding affinity, metabolic stability, and downstream biological effects [1]. While 1α,25(OH)2D2 (D2-derived) and 1α,25(OH)2D3 (D3-derived) both activate the VDR, their pharmacokinetic and safety profiles diverge significantly. For instance, the D2-derived active hormone exhibits a substantially longer terminal half-life than its D3 counterpart in clinical settings [2]. Furthermore, the differential metabolism of the D2 side chain by CYP24A1 leads to distinct catabolic pathways and rates of inactivation [3]. Crucially, the D2 series, including its prohormones, is consistently associated with a lower propensity to cause hypercalcemia, a major dose-limiting toxicity of calcitriol [4]. Therefore, substituting 1α,25(OH)2D2 for another VDR agonist like calcitriol or paricalcitol without considering these quantifiable differences in kinetics, metabolism, and calcemic activity would compromise experimental validity or therapeutic intent. The following section provides the quantitative evidence substantiating these critical points of differentiation.

Quantitative Differentiation of 1alpha,25-Dihydroxyvitamin D2 from Key Vitamin D Analogs


VDR Binding Affinity and Transactivation Potency: Comparable to Calcitriol

In a direct comparative study, 1α,25(OH)2D2 demonstrated binding affinity for the vitamin D receptor (VDR) that was virtually identical to that of the native hormone 1α,25(OH)2D3. Similarly, its transactivation potency on a 24-hydroxylase gene promoter was comparable to 1α,25(OH)2D3 [1]. This confirms that the D2-derived active hormone is a full and equipotent VDR agonist.

VDR Binding Transactivation Gene Regulation

Significantly Extended Terminal Half-Life Compared to Calcitriol

A comparative pharmacokinetic review highlights a major difference in the elimination half-life. The terminal half-life of 1α,25(OH)2D2 is approximately 34 hours in healthy subjects and extends to about 45 hours in dialysis patients [1]. In stark contrast, the terminal half-life of calcitriol (1α,25(OH)2D3) is only 5 to 10 hours in healthy subjects [1].

Pharmacokinetics Half-life Metabolism

Lower Hypercalcemic Liability: A Class-Level Differentiator

While direct comparative in vivo hypercalcemia data for the active hormone 1α,25(OH)2D2 versus calcitriol is limited, the prohormone 1α-hydroxyvitamin D2 (which is metabolically activated to 1α,25(OH)2D2) exhibits a markedly lower calcemic effect than its D3 counterpart, 1α-hydroxyvitamin D3. In an ovariectomized rat model, 1α(OH)D3 caused a 5-fold increase in urinary calcium excretion compared to a 2-fold increase with 1α(OH)D2 [1]. Vendor technical summaries also consistently state that ercalcitriol (1α,25(OH)2D2) has a lower risk of hypercalcemia compared to calcitriol .

Hypercalcemia Calcium Homeostasis Safety Profile

Distinct Metabolism by Human CYP24A1: A Critical Species-Specific Factor

The catabolism of 1α,25(OH)2D2 by the key inactivating enzyme CYP24A1 is remarkably species-dependent. Using recombinant enzymes, human CYP24A1 was found to generate at least 10 distinct metabolites from 1α,25(OH)2D2, including products of C24-C25 bond cleavage. In sharp contrast, rat CYP24A1 produced only 3 metabolites under the same conditions [1]. This indicates a far more complex and efficient inactivation pathway in humans.

Metabolism CYP24A1 Species Differences

Antiproliferative Activity: Equipotent to Calcitriol in Cancer Cell Models

In a study on colon cancer cells, 1α,25(OH)2D2 demonstrated antiproliferative effects equivalent to its D3 counterpart. Both 1α,25(OH)2D2 and 1α,25(OH)2D3 equally potently decreased the clonogenicity and proliferative activity of HT-29 human colon cancer cells that had survived prior chemotherapy (5-FU) [1]. This confirms that the D2 analog retains the full growth-inhibitory properties of the native hormone in this context.

Antiproliferative Cancer Research Cell Differentiation

Optimal Research and Preclinical Application Scenarios for 1alpha,25-Dihydroxyvitamin D2


Investigating VDR-Mediated Gene Transcription with a Reduced Hypercalcemic Risk

1α,25(OH)2D2 is an ideal VDR agonist for in vivo studies where robust activation of VDR-dependent gene transcription (e.g., CYP24A1, osteocalcin) is required, but the profound hypercalcemia associated with calcitriol is a limiting factor. As demonstrated, it is equipotent to calcitriol in transactivation assays [1], yet class-wide evidence indicates a lower calcemic effect [2]. This allows researchers to administer higher, more pharmacologically active doses to achieve a desired transcriptional effect without encountering the dose-limiting toxicity of hypercalcemia, thereby widening the therapeutic window in animal models.

Long-Term In Vivo Studies in Renal Impairment Models

The significantly extended half-life of 1α,25(OH)2D2 (34-45 hours) compared to calcitriol (5-10 hours) [1] makes it particularly well-suited for chronic dosing studies in models of chronic kidney disease (CKD) and secondary hyperparathyroidism. The prolonged pharmacokinetic profile allows for less frequent dosing while maintaining stable plasma concentrations, which is both logistically advantageous and more accurately mimics the sustained VDR activation needed to study chronic disease progression and treatment response in rodent models of renal failure.

Species-Specific Metabolism Studies: A Human-Relevant Tool Compound

Given the remarkable species difference in its metabolism by CYP24A1, with human CYP24A1 generating over 10 metabolites compared to only 3 in rats [1], 1α,25(OH)2D2 serves as a critical tool compound for studying human-specific vitamin D catabolism. It is an excellent candidate for use in in vitro models employing human hepatocytes, recombinant human CYP enzymes, or transgenic humanized mouse models to accurately predict human metabolic pathways and potential drug-drug interactions involving the CYP24A1 pathway, where rodent data are not predictive.

Comparative Oncology Research on Antiproliferative Vitamin D Analogs

For researchers investigating the antiproliferative and differentiation-inducing effects of vitamin D analogs in cancer, 1α,25(OH)2D2 offers a profile identical to calcitriol in inhibiting cancer cell growth [1]. Its use as a comparator or a base scaffold for further analog development is justified by its equipotent in vitro efficacy in models like the HT-29 colon cancer line. This allows for the specific study of how side-chain modifications (D2 vs. D3) affect efficacy versus safety, a key axis in the development of novel, less calcemic vitamin D-based therapeutics for oncology.

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